molecular formula C13H17N5O3 B14925785 5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B14925785
M. Wt: 291.31 g/mol
InChI Key: NONZCXCFGYEKTI-UHFFFAOYSA-N
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Description

5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The reaction conditions often require the use of catalysts such as iodine or transition metals to facilitate the formation of the pyrazole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[1-(1,3-Dimethyl-1H-pyrazol-4-YL)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Properties

Molecular Formula

C13H17N5O3

Molecular Weight

291.31 g/mol

IUPAC Name

5-[1-(1,3-dimethylpyrazol-4-yl)ethylcarbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C13H17N5O3/c1-7(10-6-17(3)16-8(10)2)15-12(19)11-9(13(20)21)5-14-18(11)4/h5-7H,1-4H3,(H,15,19)(H,20,21)

InChI Key

NONZCXCFGYEKTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=C(C=NN2C)C(=O)O)C

Origin of Product

United States

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